molecular formula C8H8N4O B1325074 (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine CAS No. 737690-96-9

(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine

Cat. No.: B1325074
CAS No.: 737690-96-9
M. Wt: 176.18 g/mol
InChI Key: SHTZAGGECCECIA-UHFFFAOYSA-N
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Description

(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine (CAS 737690-96-9) is a high-value chemical scaffold with significant potential in medicinal chemistry and pharmaceutical research. This compound features a 1,3,4-oxadiazole core linked to a pyridin-3-yl group and a methanamine moiety, a structure known for its relevance in designing bioactive molecules. Recent scientific studies highlight its application as a key intermediate in the development of potent agonists for the G protein-coupled receptor 88 (GPR88), an orphan receptor implicated in striatal-associated disorders such as Parkinson's Disease, schizophrenia, and addiction . Research indicates that 5-amino-1,3,4-oxadiazole derivatives of this scaffold demonstrate significantly improved potency and lower lipophilicity compared to previous agonist candidates, making them valuable probes for investigating GPR88 functions in the brain . Furthermore, structurally similar 1,3,4-oxadiazole compounds have shown promising in vitro antiproliferative activity, with one study on a related molecule, N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine, demonstrating efficacy against human cervical cancer cells (SiHa cells) . This suggests potential broader applications for this chemical class in oncology research. This product is strictly For Research Use Only (RUO) and is intended for use by qualified laboratory researchers. It is not intended for diagnostic or therapeutic use, nor for personal use.

Properties

IUPAC Name

(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-4-7-11-12-8(13-7)6-2-1-3-10-5-6/h1-3,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTZAGGECCECIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640514
Record name 1-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737690-96-9
Record name 1-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Hydrazide Cyclization Method

This method employs hydrazides as precursors for oxadiazole formation:

  • Preparation of Aryl Hydrazides :

    • Aryl hydrazides are dissolved in phosphorous oxychloride and reacted with equimolar amounts of pyridine derivatives.
    • After refluxing for 6–7 hours, the reaction mixture is neutralized and crystallized using methanol.
  • Final Product Isolation :

    • The solid product is filtered, washed, and recrystallized to yield the desired compound.

Route 2: Potassium Carbonate-Mediated Cyclization

This approach uses potassium carbonate as a base:

  • Cyclization Reaction :

    • Alkynyl oximes are treated with potassium carbonate in glycerol at elevated temperatures (e.g., 120°C).
    • This reaction leads to the rearrangement and formation of pyridine-oxadiazole derivatives.
  • Yield Optimization :

    • Reaction conditions such as temperature and solvent choice significantly affect yield (up to 74% reported).

Route 3: Reductive Amination

Methanamine functionality can be introduced via reductive amination:

  • Reaction Setup :

    • Pyridine-oxadiazole intermediates are reacted with ammonia in the presence of reducing agents like sodium borohydride or hydrogen gas.
    • Solvents such as ethanol or methanol are used to facilitate the reaction.
  • Purification :

    • The crude product is purified by chromatography or recrystallization.

Reaction Conditions and Optimization

Table: Reaction Parameters for Synthesis

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%)
Formation of Pyridine Derivatives Morpholine, 2-chloro-5-nitropyridine Room Temp 12 ~80
Cyclization to Oxadiazole Phosphorous oxychloride Reflux (~120°C) 6–7 ~70
Methanamine Introduction Ammonia, Sodium Borohydride Room Temp 4 ~85

Challenges in Synthesis

  • Reactivity of Precursors :

    • Precursors like hydrazides require careful handling due to their sensitivity to moisture and air.
  • Yield Variability :

    • Cyclization reactions often have moderate yields due to side reactions or incomplete conversions.
  • Purification Difficulties :

    • Impurities from intermediate steps can complicate final product isolation, necessitating advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions: (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine exhibit significant antimicrobial properties. A study highlighted the effectiveness of substituted phenyl derivatives against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of electron-withdrawing groups like nitro or hydroxy on the phenyl ring enhances the antimicrobial activity by improving solubility and interaction with bacterial membranes.

Table 1: Antimicrobial Activity Against Common Pathogens

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-ylStaphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A series of studies synthesized various oxadiazole derivatives and evaluated their cytotoxicity against cancer cell lines. For instance, one derivative demonstrated a growth inhibition percentage of 66.23% in cancer cells at a concentration range of 1.41–15.8 µM . The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineGrowth Inhibition (%)GI50 (µM)
5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-ylMCF7 (Breast Cancer)66.235.0
HeLa (Cervical Cancer)46.6114.9

Selective Inhibition of Protein Kinases

The oxadiazole moiety has been identified as a promising scaffold for developing selective inhibitors for various protein kinases. A study focused on optimizing compounds based on the oxadiazole template for inhibiting mitogen and stress-activated protein kinase (MSK) showed promising results with selectivity over other kinases . This selectivity is crucial for reducing side effects in therapeutic applications.

Mechanism of Action

The mechanism of action of (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues differ in substituents on the oxadiazole ring, influencing electronic properties, solubility, and applications. Below is a comparative analysis:

Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives
Compound Name Substituent Synthesis Method Yield (%) Thermal Stability (DSC Onset) Key Applications
(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine Pyridin-3-yl Likely polyphosphoric acid condensation* N/A Not reported Pharmaceuticals, OLEDs (inferred)
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 4-Tolyl Polyphosphoric acid 87 174.63°C OLEDs, organic solar cells
5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine Pyridine-2-yl HATU/DiPEA-mediated cyclization Not specified Not reported Antimicrobial agents
[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride Methoxymethyl Not specified N/A Not reported Research intermediates
[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride Ethylthio Not specified N/A Not reported Potential antimicrobial/anti-inflammatory agents

*Inferred from analogous synthesis methods for 4-tolyl derivatives .

Pharmacological Potential

Similarly, 1,3,4-oxadiazoles with aryl groups have shown antitumor, antiviral, and anti-inflammatory activities .

Spectral and Physicochemical Properties

  • Solubility : The 4-tolyl derivative is insoluble in water but soluble in DMF, THF, and alcohols, a trend likely shared by the pyridin-3-yl analogue due to similar polarity .
  • Spectroscopy :
    • UV-Vis : The 4-tolyl compound shows λmax at 271–296 nm (solvent-dependent), typical for conjugated oxadiazoles .
    • NMR : Distinct aromatic proton signals (δ 7.05–8.00 ppm) and methanamine resonances (δ 4.45 ppm) are consistent across derivatives .

Biological Activity

(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical formula:

PropertyValue
Molecular FormulaC₁₂H₁₀N₄O
Molecular Weight230.23 g/mol
CAS Number737690-96-9
AppearanceWhite to off-white solid

The compound is characterized by the presence of a pyridine ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. One study reported that oxadiazole derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer) .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Reference
3gHT2958.4
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-thiolMCF745.0
6nA54932.0

The selectivity index (SI) for these compounds was also favorable, indicating lower toxicity to normal cells compared to cancer cells, which is a crucial factor in drug development.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : Some derivatives have been identified as inhibitors of key kinases involved in cancer proliferation and survival pathways.
  • Induction of Apoptosis : The compounds may activate apoptotic pathways in cancer cells while sparing normal cells.
  • Anti-inflammatory Effects : Certain oxadiazole derivatives have demonstrated anti-inflammatory properties, contributing to their therapeutic potential.

Other Biological Activities

In addition to anticancer properties, compounds similar to this compound have shown promise in other areas:

  • Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antibacterial and antifungal properties.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against HT29
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced inflammatory markers

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives based on the structure of this compound. These studies confirmed significant anticancer activity with a focus on structure–activity relationships (SAR), demonstrating how modifications to the oxadiazole ring can enhance potency and selectivity against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization of hydrazine derivatives with carboxylic acids or esters using polyphosphoric acid (PPA) as a catalyst. For example, substituted pyridine hydrazides can react with glycine derivatives under reflux (120–160°C for 12–24 hours) to form the oxadiazole core . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of hydrazide to glycine), solvent choice (e.g., THF or DMF), and post-reaction neutralization with NaHCO₃ to improve yields (up to 87%) . Purity is confirmed via TLC and recrystallization from ethanol.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons from the pyridine ring appear at δ 8.00–7.42 ppm, while the methanamine (-CH₂NH₂) group shows a singlet near δ 4.05 ppm. Methyl groups (if present) resonate at δ 2.39 ppm .
  • ¹³C NMR : Oxadiazole carbons appear at 161–164 ppm; pyridine carbons range from 121–142 ppm .
  • FTIR : Stretching vibrations for C=N (oxadiazole) occur at 1600–1650 cm⁻¹, and NH₂ (methanamine) at 3300–3400 cm⁻¹ .
  • LCMS : Molecular ion peaks ([M+H]⁺) align with the theoretical molecular weight (e.g., ~192 g/mol for C₉H₉N₄O) .

Q. How can researchers assess the antimicrobial activity of this compound, and what controls are essential?

  • Methodological Answer : Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in DMSO and compare inhibition zones to standard antibiotics (e.g., ciprofloxacin). Include solvent controls (DMSO ≤1% v/v) and validate via triplicate experiments . Structural analogs with pyridine-oxadiazole motifs have shown MIC values of 8–32 µg/mL against resistant strains .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay protocols or bacterial strains. Standardize testing using CLSI guidelines and cross-validate with orthogonal methods (e.g., time-kill kinetics). For example, conflicting MIC values for oxadiazole derivatives may require re-evaluating bacterial efflux pump activity via ethidium bromide accumulation assays . Computational docking (e.g., AutoDock Vina) can identify binding inconsistencies to targets like DNA gyrase .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking against enzymes like enoyl-ACP reductase (FabI) or topoisomerase IV using PyMol or Schrödinger Suite. Key interactions include:

  • Hydrogen bonding between the oxadiazole N-atoms and Arg²⁸⁹ (FabI active site).
  • π-π stacking of the pyridine ring with Tyr¹⁵⁸ .
    Validate predictions via site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Q. What role does the pyridine-oxadiazole scaffold play in materials science applications?

  • Methodological Answer : The electron-deficient oxadiazole core enhances electron mobility (10⁻³–10⁻⁴ cm²/V·s), making it suitable for organic light-emitting diodes (OLEDs) as an electron-transport layer. Synthesize thin films via spin-coating (2–5 wt% in chlorobenzene) and characterize using AFM for morphology and UV-Vis for bandgap (~3.1 eV). Derivatives with pyridine substitution show luminance efficiencies of 15–20 cd/A in green-emitting devices .

Q. How can researchers scale up synthesis without compromising yield or purity?

  • Methodological Answer : Transition from batch to flow chemistry for cyclization steps, maintaining precise temperature control (±2°C) and residence time (30–60 minutes). Use inline FTIR to monitor reaction progress. Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) for purification. Pilot studies report >80% yield at 100-g scale .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 2
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(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine

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